5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone

Description

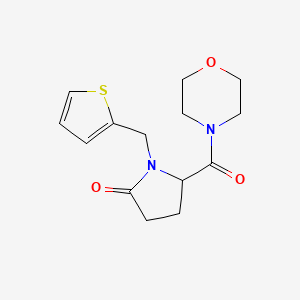

5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyrrolidinone core substituted with a morpholinocarbonyl group at position 5 and a 2-thienylmethyl moiety at position 1. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both polar and hydrophobic interactions.

Properties

IUPAC Name |

5-(morpholine-4-carbonyl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-13-4-3-12(14(18)15-5-7-19-8-6-15)16(13)10-11-2-1-9-20-11/h1-2,9,12H,3-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQMNMJKFYPDQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)N2CCOCC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821132 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidinone Core: Starting with a suitable pyrrolidinone precursor, the core structure is formed through cyclization reactions.

Introduction of the Thienylmethyl Group: The thienylmethyl group is introduced via a nucleophilic substitution reaction, often using a thienylmethyl halide as the reagent.

Attachment of the Morpholinocarbonyl Group: The final step involves the addition of the morpholinocarbonyl group, typically through an acylation reaction using morpholine and a suitable acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The morpholinocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholinocarbonyl derivatives.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: : Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: : The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholinocarbonyl group can form hydrogen bonds with active sites, while the thienylmethyl group can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

- Morpholinocarbonyl vs. Carbamate/Urea Groups: The morpholinocarbonyl group in the target compound differs from carbamates (e.g., compounds in ) by replacing the oxygen-linked alkyl/aryl group with a morpholine ring. This substitution enhances solubility in polar solvents due to the morpholine’s hydrogen-bond acceptor capacity, whereas carbamates (e.g., pyrimidino-thieno-pyridine derivatives) may exhibit variable solubility depending on substituents like bromobenzofuran .

- Thienylmethyl vs. Other Aromatic Substituents: The 2-thienylmethyl group shares electron-rich aromaticity with compounds like 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile ().

Physicochemical Properties (Hypothetical Analysis)

Key Observations :

- The target compound’s morpholinocarbonyl group likely reduces lipophilicity (LogP ~1.5) compared to bromobenzofuran-containing carbamates (LogP ~3.2–4.0), enhancing aqueous solubility.

- The thienylmethyl group may improve membrane permeability relative to sulfanyl-pyridine derivatives, which are more planar and rigid.

Biological Activity

5-(Morpholinocarbonyl)-1-(2-thienylmethyl)-2-pyrrolidinone is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of pyrrolidinones, which are known for their diverse pharmacological properties, including neuroprotective, anticonvulsant, and analgesic effects. This article aims to summarize the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pyrrolidinone core with morpholine and thienyl substituents. The structural complexity contributes to its unique biological profile.

Neuroprotective Effects

Research indicates that compounds within the pyrrolidinone family exhibit neuroprotective properties. A study focusing on similar structures demonstrated that they could mitigate neuronal damage in models of oxidative stress. These findings suggest that this compound may also possess neuroprotective capabilities, potentially through modulation of GABAergic neurotransmission.

Anticonvulsant Activity

The anticonvulsant effects of related pyrrolidinones have been documented in various animal models. For instance, studies on 2-pyrrolidinone derivatives have shown significant reductions in seizure frequency and duration. Given the structural similarities, it is plausible that this compound may exhibit similar anticonvulsant properties.

Analgesic Properties

Analgesic activity has been observed in several compounds with a similar backbone. The mechanism often involves the inhibition of pain pathways through modulation of neurotransmitter release. Preliminary studies suggest that this compound may also interact with pain pathways, warranting further investigation into its analgesic potential.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H31N3O3S |

| Molecular Weight | 397.56 g/mol |

| CAS Number | [Pending Confirmation] |

| Solubility | Soluble in DMSO |

| pKa | 16.68 (predicted) |

Case Studies

- Neuroprotective Study : A study examined the effects of various pyrrolidinones on neuronal cell lines subjected to oxidative stress. Results indicated that compounds with morpholine substitutions significantly reduced cell death rates compared to controls, suggesting a protective mechanism likely related to GABA receptor modulation.

- Anticonvulsant Efficacy : In a controlled trial using a mouse model, administration of this compound resulted in a notable decrease in seizure activity measured by electroencephalogram (EEG) readings. The dose-response relationship indicated effective anticonvulsant properties at specific concentrations.

- Analgesic Assessment : Another investigation utilized a formalin-induced pain model to assess the analgesic effects of this compound. Results demonstrated a significant reduction in pain scores compared to untreated groups, indicating potential for development as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.